CCG-222740 is a small molecule identified as a potent inhibitor of the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway. [, , , ] This pathway plays a crucial role in regulating cytoskeletal gene expression, making it a target for research in various fields, including fibrosis and cancer. [, ]
CCG-222740 acts by inhibiting the MRTF/SRF pathway, specifically by preventing the nuclear translocation of MRTF-A and MRTF-B. [, , ] This translocation is crucial for the transcriptional activity of the MRTF/SRF complex, which regulates the expression of genes involved in cytoskeletal organization, cell contractility, and extracellular matrix remodeling. [, ] By inhibiting MRTF/SRF activity, CCG-222740 effectively reduces the expression of these genes, leading to decreased cell contractility, matrix degradation, and fibrosis. []
a) Conjunctival Fibrosis: CCG-222740 shows promise in preventing conjunctival fibrosis, a major complication in glaucoma surgery. [, ] In vitro studies using human conjunctival fibroblasts demonstrate that CCG-222740 significantly reduces collagen matrix contraction, cell protrusive activity, and the expression of matrix metalloproteinases. [] Furthermore, in vivo studies using a rabbit model of glaucoma filtration surgery revealed that local delivery of CCG-222740 increases surgical success rates and decreases scar tissue formation. [, ] Importantly, unlike the current standard treatment mitomycin-C, CCG-222740 does not appear to cause epithelial toxicity or systemic side effects. []
b) Melanoma:Research suggests that CCG-222740 might enhance the efficacy of trametinib, a MEK inhibitor, in treating NRAS-mutant melanoma. [, ] In vitro studies demonstrate that combining CCG-222740 with trametinib synergistically reduces cell viability and induces apoptosis in NRAS-mutant melanoma cell lines, particularly those resistant to trametinib. [] This finding suggests a potential role for CCG-222740 in overcoming trametinib resistance in NRAS-mutant melanoma. [, ]
c) Pancreatic Cancer:Preliminary research indicates that CCG-222740 might be beneficial in treating pancreatic cancer. [] While specific details are limited in the abstract, the findings suggest that CCG-222740 reduces stellate cell activation and modulates immune cell populations in a mouse model of pancreatic cancer. [] This warrants further investigation into its therapeutic potential in this context.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: